molecular formula C14H23NO2 B2675871 Ethyl 2-[(adamantan-1-yl)amino]acetate CAS No. 3716-68-5

Ethyl 2-[(adamantan-1-yl)amino]acetate

Cat. No.: B2675871
CAS No.: 3716-68-5
M. Wt: 237.343
InChI Key: PVPJAAGRQBJWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Adamantane (B196018) Derivatives Chemistry

Adamantane and its derivatives have been a focal point of research since the discovery of the antiviral activity of amantadine (B194251) in the 1960s. mdpi.com The adamantane moiety is known for its ability to increase the lipophilicity of a molecule, which can enhance its absorption and distribution within biological systems. mdpi.com Its rigid, cage-like structure also provides a stable scaffold for the attachment of various functional groups, allowing for the fine-tuning of a molecule's biological activity. mdpi.com Adamantane derivatives have been investigated for a wide range of therapeutic applications, including antiviral, anticancer, and neuroprotective agents. ontosight.ai

Significance of Adamantane-Containing Amino Acid Esters in Organic Synthesis

Amino acid esters are fundamental building blocks in peptide synthesis and are widely used in the development of peptidomimetics and other biologically active compounds. The incorporation of an adamantane group into an amino acid ester, as seen in Ethyl 2-[(adamantan-1-yl)amino]acetate, creates a lipophilic amino acid analogue. These structures are of particular interest in drug design as they can be used to modify the pharmacokinetic properties of peptides and other drug candidates. The ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds.

The synthesis of adamantane-containing amino acid derivatives has been an active area of research. For instance, studies have reported the synthesis of various amino acid analogues of amantadine and rimantadine, which have been evaluated for their antiviral activity. echemi.com These studies highlight the utility of combining the adamantane scaffold with amino acid moieties to generate novel compounds with potential therapeutic value.

Overview of Current Research Landscape for this compound

The current research landscape for this compound suggests that it is primarily utilized as a chemical intermediate and a building block in organic synthesis. While extensive academic studies focusing solely on the biological activities of this specific ester are not widely published, its role in the synthesis of more complex adamantane derivatives is implied by its commercial availability from various chemical suppliers. ontosight.aibiosynth.com

Research on closely related structures, such as other adamantane-amino acid conjugates, is more prevalent. For example, the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates has been described, showcasing the reactivity of the amino group of adamantane derivatives with isothiocyanates to form thioureas. researchgate.net Furthermore, various adamantane derivatives incorporating amino acid residues have been investigated for their antiviral and other biological activities. echemi.com These studies provide a framework for understanding the potential applications and synthetic utility of this compound, even in the absence of extensive direct research on the compound itself. It is plausible that this compound is a key precursor in the synthesis of novel adamantane-based pharmaceuticals and functional materials, with its full research potential yet to be explicitly documented in peer-reviewed literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1-adamantylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-17-13(16)9-15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPJAAGRQBJWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of Ethyl 2 Adamantan 1 Yl Amino Acetate

Nucleophilic Reactions Involving the Amino and Ester Moieties

The presence of both a secondary amine and an ester group within the same molecule allows for a variety of nucleophilic reactions. These two sites can react selectively depending on the chosen reagents and reaction conditions, providing pathways to diverse chemical structures.

The ester group in ethyl 2-[(adamantan-1-yl)amino]acetate can undergo aminolysis, a reaction where an amine displaces the ethoxy group to form an amide. This transamidation reaction is a common method for synthesizing amides from esters. The reaction typically requires heating the ester with a primary or secondary amine.

The general reaction involves the nucleophilic attack of an amine (R¹R²NH) on the electrophilic carbonyl carbon of the ester. This process results in the formation of a new amide, N,N-R¹R²-2-[(adamantan-1-yl)amino]acetamide, and ethanol (B145695) as a byproduct. The reaction of esters with adamantyl amines to form amides has been documented, highlighting the feasibility of this transformation. researchgate.net While the direct aminolysis of this compound is not extensively detailed, the principles of ester aminolysis are well-established. researchgate.net The bulky adamantane (B196018) group may sterically hinder the reaction, potentially requiring more forcing conditions compared to less substituted esters.

Table 1: Aminolysis of this compound

Reactant AmineProductConditions
Primary Amine (R-NH₂)N-R-2-[(adamantan-1-yl)amino]acetamideHeat
Secondary Amine (R₂NH)N,N-R₂-2-[(adamantan-1-yl)amino]acetamideHeat
Hydrazine (N₂H₄)2-[(Adamantan-1-yl)amino]acetohydrazideHeat

Reactions at the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can readily participate in various chemical transformations, such as acylation and alkylation. These reactions are fundamental for building more complex molecular architectures.

Acylation: The secondary amine can be acylated using acylating agents like acyl chlorides or acid anhydrides. This reaction leads to the formation of N-acyl derivatives. For instance, reacting the parent compound with an acyl chloride (R-COCl) in the presence of a base would yield ethyl 2-[(N-acyl-adamantan-1-yl)amino]acetate.

Reaction with Isocyanates and Isothiocyanates: Adamantyl amines are known to react with isocyanates and isothiocyanates to produce ureas and thioureas, respectively. researchgate.netresearchgate.net Therefore, this compound is expected to react with an isocyanate (R-NCO) to form a substituted urea, ethyl 2-({N'-(R)carbamoyl}amino)acetate.

Alkylation: The nitrogen atom can also be alkylated using alkyl halides. This reaction would introduce a third substituent on the nitrogen, converting the secondary amine into a tertiary amine and potentially leading to quaternization with excess alkylating agent. The synthesis of adamantane-linked isothiourea derivatives often involves the alkylation of a thiourea (B124793) precursor. acs.org

Table 2: Reactions at the Secondary Amine of this compound

ReagentReaction TypeProduct Class
Acyl Chloride (RCOCl)AcylationN-Acyl derivative
Acid Anhydride ((RCO)₂O)AcylationN-Acyl derivative
Isocyanate (R-NCO)AdditionN-Substituted Urea
Isothiocyanate (R-NCS)AdditionN-Substituted Thiourea
Alkyl Halide (R-X)AlkylationN-Alkyl derivative (Tertiary amine)

Hydrolysis Pathways of the Ester Group

The ethyl ester group of the title compound can be hydrolyzed to the corresponding carboxylic acid, 2-[(adamantan-1-yl)amino]acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as HCl or H₂SO₄. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon for nucleophilic attack by a water molecule. libretexts.org A series of proton transfers and the elimination of an ethanol molecule follow, regenerating the acid catalyst and yielding the carboxylic acid. chemguide.co.uklibretexts.org The reaction is reversible and reaches an equilibrium state. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis can also be performed using a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org This process, known as saponification, is irreversible and goes to completion. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. chemistrysteps.comvernier.com This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion (⁻OEt). The ethoxide ion, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. The hydrolysis of adamantyl-containing esters under basic conditions has been reported to proceed effectively. researchgate.netnih.govmdpi.com

Advanced Theoretical and Computational Chemistry of Ethyl 2 Adamantan 1 Yl Amino Acetate

Intermolecular Interactions and Supramolecular Assembly Modeling

Energy Frameworks and Crystal Packing Studies

A comprehensive analysis of the energy frameworks and crystal packing of Ethyl 2-[(adamantan-1-yl)amino]acetate is currently hindered by the absence of its experimentally determined crystal structure in publicly accessible crystallographic databases. The detailed study of intermolecular interactions, lattice energy, and the visualization of the supramolecular architecture through energy framework analysis is contingent upon the availability of single-crystal X-ray diffraction data.

The analysis of energy frameworks involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. These energies are then used to construct a visual representation of the crystal packing, where the cylinders connecting the centroids of interacting molecules are scaled according to the magnitude of the interaction energy. This provides a clear and intuitive picture of the hierarchy of intermolecular forces within the crystal.

Such studies on analogous compounds often reveal that dispersion forces are the dominant contributors to the total stabilization energy, a common feature for molecules with large hydrocarbon scaffolds like adamantane (B196018). Electrostatic interactions, primarily associated with hydrogen bonding, also provide significant directional influence on the molecular arrangement.

Without the foundational crystallographic data for this compound, a detailed and specific analysis of its energy frameworks and crystal packing, including the generation of specific data tables for interaction energies and lattice parameters, cannot be performed at this time. Further experimental work to determine the single-crystal X-ray structure of this compound is necessary to enable such a theoretical investigation.

Role of Ethyl 2 Adamantan 1 Yl Amino Acetate in Advanced Chemical Synthesis

Utilization as a Precursor for Complex Polycyclic Systems

The inherent structure of ethyl 2-[(adamantan-1-yl)amino]acetate, featuring a reactive secondary amine and an ester group, positions it as a promising starting material for the synthesis of complex polycyclic systems, particularly those containing heterocyclic rings. While direct literature examples detailing the cyclization reactions of this specific compound are not extensively documented, its potential can be inferred from the known reactivity of related adamantane (B196018) derivatives. The adamantane moiety itself is a polycyclic hydrocarbon, and its derivatives are frequently employed in the construction of larger, more elaborate polycyclic frameworks.

The amino group in this compound can participate in a variety of ring-forming reactions. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of adamantane-substituted nitrogen-containing heterocycles. The ester functionality, following hydrolysis to the corresponding carboxylic acid, could be utilized in intramolecular amidation reactions to generate lactam-containing polycyclic structures.

Research on analogous adamantane-containing compounds has demonstrated the feasibility of such transformations. For example, adamantane-monoterpenoid conjugates have been synthesized with heterocyclic linkers like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, showcasing the utility of adamantane precursors in building complex heterocyclic systems. These syntheses often involve the reaction of an adamantane-derived carbonyl or amine with appropriate reagents to construct the heterocyclic ring. Given the reactivity of its amino-ester group, this compound is a logical candidate for similar synthetic strategies, offering a pathway to novel polycyclic molecules with the unique steric and electronic properties imparted by the adamantyl cage.

Integration into Oligomeric and Polymeric Structures for Material Applications

The incorporation of the adamantane cage into polymer backbones or as pendant groups has been a significant area of research, driven by the desire to develop materials with enhanced thermal and mechanical properties. usm.eduacs.org The bulky and rigid nature of the adamantane unit restricts the mobility of polymer chains, leading to a substantial increase in the glass transition temperature (Tg) and improved thermal stability. usm.eduacs.org this compound, after suitable modification to introduce a polymerizable group, can serve as a valuable monomer in the synthesis of such high-performance polymers.

For instance, the amino or the ester group could be chemically modified to attach a vinyl, acrylate, or other polymerizable moiety. The resulting adamantane-containing monomer can then be copolymerized with other monomers to tailor the properties of the final material. Research has consistently shown that even a small incorporation of adamantane units can lead to significant improvements in the thermal properties of polymers. usm.edu

Adamantane-containing polymers find potential applications in areas requiring high thermal resistance, such as coatings for electronic devices and advanced composites. wikipedia.org The enhanced Tg of these materials ensures that they maintain their structural integrity and mechanical properties at elevated temperatures.

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer Type Specific Monomer/Structure Glass Transition Temperature (Tg) (°C) Reference(s)
Polyimides Derived from 1,3-bis(4-aminophenyl) adamantane 285 - 440 rsc.org
Polystyrene Derivative Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) up to 268 rsc.org
Polymethacrylate Poly(1-adamantyl methacrylate) ~220-253 acs.orgpolymersource.ca
Polyaramids/Polybenzoxazoles Based on adamantane and biadamantane High thermal stability noted acs.org

The data clearly indicates that the incorporation of the adamantane moiety consistently results in polymers with high glass transition temperatures, making them suitable for high-temperature applications.

Design of Specialized Chemical Tools and Reagents (non-therapeutic contexts)

Beyond the synthesis of complex molecules and materials, the unique properties of the adamantane cage make its derivatives, including this compound, attractive for the design of specialized chemical tools and reagents in non-therapeutic fields. The steric bulk of the adamantyl group can be exploited to create highly selective catalysts and molecular recognition systems.

In the realm of catalysis, adamantyl-containing ligands have been shown to be effective in various transition metal-catalyzed reactions. sinocompound.comresearchgate.net The bulkiness of the adamantyl group can influence the coordination sphere of the metal center, leading to enhanced catalytic activity and selectivity. sinocompound.com The amino-ester functionality of this compound provides a convenient handle for attaching this bulky group to a metal-coordinating scaffold, thereby creating novel ligands for catalysis. For example, iron(IV) complexes with tetraazaadamantane-based ligands have been synthesized and used as catalysts for aerobic oxidation. nih.gov

Furthermore, the adamantane moiety is a well-established building block in supramolecular chemistry, where its lipophilic nature and defined shape are utilized in host-guest chemistry and the self-assembly of complex architectures. nih.govnih.govontosight.ai Adamantane derivatives can act as guests for various host molecules, such as cyclodextrins, enabling the construction of responsive materials and molecular sensors. mdpi.com Adamantane-based porous organic frameworks have also been developed as fluorescent sensors for the detection of specific molecules. mdpi.com The structure of this compound allows for its incorporation into larger supramolecular assemblies, where the adamantyl group can act as a recognition motif or a structural element. Additionally, adamantane-dioxetane-based chemiluminescent probes have been developed for bioimaging, highlighting the potential of adamantane derivatives in the creation of sensitive analytical tools. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Investigations for Mechanistic Insight

X-ray Diffraction Studies on Molecular Conformation and Intermolecular Interactions

No crystallographic data for Ethyl 2-[(adamantan-1-yl)amino]acetate is present in the primary crystallographic databases. Such a study would determine its three-dimensional structure in the solid state, providing precise measurements of bond lengths, bond angles, and torsion angles. This information would reveal the preferred conformation of the molecule in the crystal lattice and offer insights into how the bulky adamantane (B196018) cage and the flexible ethyl acetate (B1210297) group are oriented relative to each other. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amine group and the ester carbonyl, as well as van der Waals forces, which govern the solid-state architecture.

Rotational Spectroscopy for Gas-Phase Structural Elucidation

A search of scientific literature and spectroscopic databases did not yield any studies on the rotational spectrum of this compound. Rotational spectroscopy is a high-resolution technique used to determine the precise geometry of a molecule in the gas phase, free from intermolecular interactions. Such an investigation would provide highly accurate rotational constants, from which the principal moments of inertia and, subsequently, the molecular structure could be derived. This would allow for a definitive characterization of the compound's intrinsic conformation(s) in an isolated environment.

Advanced NMR Techniques for Solution-State Conformational and Dynamic Analysis (excluding basic characterization)

There is no published research employing advanced NMR techniques to probe the solution-state conformation or dynamics of this compound. While basic NMR is used for routine characterization, advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be required to determine through-space proximities between protons, revealing the molecule's conformational preferences in solution. Additionally, variable-temperature (VT) NMR studies could provide information on dynamic processes, such as the rotation around single bonds or potential conformational exchange rates. In the absence of such studies, the solution-state behavior of this compound remains uncharacterized.

Future Directions and Emerging Research Avenues in Ethyl 2 Adamantan 1 Yl Amino Acetate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of adamantane (B196018) derivatives has traditionally relied on methods that can be harsh and may not align with the principles of green chemistry. nih.gov Future research into the synthesis of Ethyl 2-[(adamantan-1-yl)amino]acetate is expected to focus on the development of more sustainable and efficient methodologies.

One promising avenue is the application of C-H functionalization . nih.govuni-giessen.de This approach would involve the direct activation and subsequent functionalization of the C-H bonds of the adamantane core, potentially bypassing the need for pre-functionalized adamantane precursors. nih.govuni-giessen.de Such strategies could lead to more atom-economical and environmentally benign syntheses. For instance, photocatalysis using decatungstate has been shown to be effective for the C-H functionalization of adamantane, allowing for the introduction of various functional groups under mild conditions. nih.gov The development of catalyst-controlled C-H functionalization, possibly employing photoredox and hydrogen atom transfer (HAT) catalysis, could offer high selectivity for the strong tertiary C-H bonds of the adamantane moiety. chemrxiv.orgacs.org

Furthermore, the principles of green chemistry are likely to play a pivotal role in shaping future synthetic strategies. nih.gov This includes the use of environmentally friendly solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions, such as mechanochemical synthesis. nih.gov The exploration of flow chemistry for the continuous and scalable production of this compound and its derivatives also represents a significant area for future investigation.

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H Functionalization Atom economy, reduced waste, milder reaction conditionsDevelopment of selective catalysts, understanding reaction mechanisms
Photocatalysis Use of light as a renewable energy source, mild conditionsDesign of efficient photocatalysts, expanding substrate scope
Green Chemistry Reduced environmental impact, increased safetyUse of benign solvents, recyclable catalysts, energy efficiency
Flow Chemistry Scalability, improved safety and control, process intensificationReactor design, optimization of reaction parameters

Exploration of Unconventional Chemical Reactivity Profiles

The adamantane cage of this compound imparts unique stability and reactivity. nih.gov Future research is poised to explore unconventional reaction pathways that leverage these properties. Radical-based functionalization stands out as a particularly promising area. nih.gov The stability of the adamantyl radical can be exploited to forge new carbon-carbon and carbon-heteroatom bonds at the bridgehead positions under conditions that might be incompatible with more traditional ionic chemistry. nih.gov

The investigation of photochemical reactions involving this compound could unveil novel transformations. researchgate.net For example, titanium dioxide photocatalysis has been used for the functionalization of adamantane, yielding hydroxylated and carbonylated products. researchgate.net Exploring similar reactions with the subject compound could lead to the synthesis of novel derivatives with unique properties.

Moreover, the secondary amine and ester functionalities of the molecule offer sites for a wide range of chemical modifications. Future work could focus on developing novel tandem reactions that involve both the adamantane core and the amino acetate (B1210297) side chain, leading to complex molecular architectures in a single synthetic operation.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is set to become an indispensable tool in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, stability, and reactivity of the molecule and its derivatives. tandfonline.comdergipark.org.trdoi.org Such studies can be used to predict the outcomes of chemical reactions, rationalize observed reactivity, and design new synthetic targets with desired properties. doi.orgresearchgate.net

For instance, computational modeling can be employed to:

Predict regioselectivity in C-H functionalization reactions on the adamantane core. rsc.orgnih.gov

Calculate reaction barriers to assess the feasibility of novel synthetic routes.

Model the electronic and optical properties of new derivatives for materials science applications. nih.gov

Simulate the interactions of this compound with other molecules in supramolecular assemblies. bohrium.com

The integration of machine learning and artificial intelligence with computational chemistry could further accelerate the discovery and design of new adamantane-based compounds and materials. rsc.orgnih.gov

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Prediction of reactivity, electronic structure, and spectroscopic properties. tandfonline.comdergipark.org.tr
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions. doi.orgbohrium.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and non-covalent interactions. mdpi.comnih.gov
Machine Learning (ML) Predictive modeling of reaction outcomes and material properties. rsc.orgnih.gov

Integration into Supramolecular and Nanoscience Applications (excluding biological)

The rigid and well-defined three-dimensional structure of the adamantane group makes this compound an excellent building block for supramolecular chemistry and nanoscience. nih.govnih.gov The adamantyl moiety is known to form strong inclusion complexes with host molecules such as cyclodextrins and cucurbiturils. nih.govnih.gov This host-guest chemistry can be exploited to construct a variety of self-assembling systems.

Future research in this area could focus on:

Self-assembling materials: The design of amphiphilic derivatives of this compound that can self-assemble into well-defined nanostructures such as micelles, vesicles, or nanotubes in solution. tandfonline.com

Molecular machines: The incorporation of the adamantyl group as a component in artificial molecular machines, where it can act as a bulky "leg" or recognition site. acs.org

Porous materials: The use of functionalized adamantane derivatives as building blocks for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored porosity and functionality. researchgate.net

Surface modification: The anchoring of this compound onto surfaces to control their wetting, adhesion, and other physicochemical properties.

The ability to precisely control the assembly of these molecules at the nanoscale opens up possibilities for the development of new materials with applications in catalysis, separations, and sensing. researchgate.netwikipedia.orgaps.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-[(adamantan-1-yl)amino]acetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related adamantane derivative was prepared by reacting adamantanol with ethyl chloro-oxoacetate in dichloromethane (DCM) using triethylamine as a base and DMAP as a catalyst, yielding 71% after column chromatography (SiO₂, 15% EtOAc in pentane) . Another approach involves thermal C–H amidation using peroxydisulfate [(NH₄)₂S₂O₈] in DMSO at 50°C for 24 hours, achieving moderate yields (53%) . Key variables include solvent polarity, catalyst selection, and reaction time.

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the adamantane backbone and ester/amide functional groups. X-ray crystallography can resolve intramolecular hydrogen bonding patterns, such as the O–H⋯N interaction (2.611 Å) observed in similar adamantane derivatives, which stabilizes molecular conformation . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is evaluated via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Column chromatography (e.g., SiO₂ with gradients of EtOAc/pentane) is standard for purification . For advanced validation, HPLC with UV detection (λ = 254 nm) or GC-MS can quantify impurities. Batch-specific certificates of analysis (CoA) should include ≥98% purity thresholds, as seen in related adamantane derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer : Optimization requires systematic screening of catalysts, solvents, and temperatures. For instance, replacing DCM with polar aprotic solvents (e.g., DMF) may enhance nucleophilicity. Catalysts like DMAP improve acylation efficiency, as demonstrated in oxoacetate syntheses . Kinetic studies (e.g., varying reaction time from 12–48 hours) and stoichiometric adjustments (e.g., 1.2 equiv of electrophile) can mitigate side reactions. Design of Experiments (DoE) software (e.g., JMP®) aids in identifying critical parameters .

Q. How do researchers resolve contradictions in reported bioactivity data for adamantane derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay protocols or compound purity. Replicating studies under standardized conditions (e.g., mosquito larvicidal assays at 25°C with 3rd instar larvae) is essential . Cross-validate bioactivity claims using orthogonal methods: for example, combine TLC-isolated active fractions with LC-MS structural confirmation . Purity checks via NMR and elemental analysis are mandatory to exclude confounding impurities.

Q. What computational methods predict the interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding, focusing on the adamantane moiety’s affinity for hydrophobic pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time, while QSAR models correlate structural features (e.g., logP, polar surface area) with observed bioactivity . Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict electronic properties influencing reactivity .

Q. What crystallization challenges arise due to intramolecular hydrogen bonding in adamantane derivatives?

  • Methodological Answer : Intramolecular hydrogen bonds (e.g., O–H⋯N) create rigid conformations, complicating crystal packing. Solvent selection is critical: slow evaporation of H₂O/EtOH (1:2 v/v) promotes nucleation in adamantane analogs . For polymorph control, use seed crystals and temperature gradients. X-ray diffraction reveals hydrogen-bonding networks (e.g., R₂¹(6) motifs), guiding co-crystallization strategies with complementary hydrogen-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.